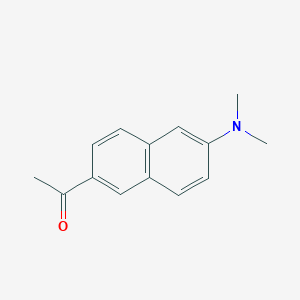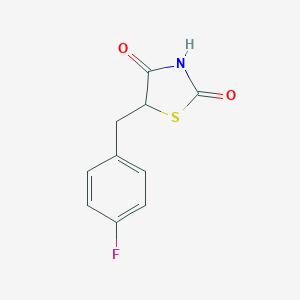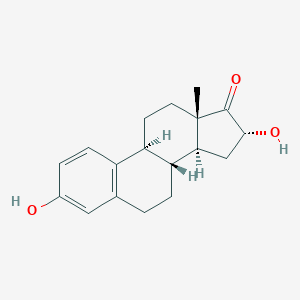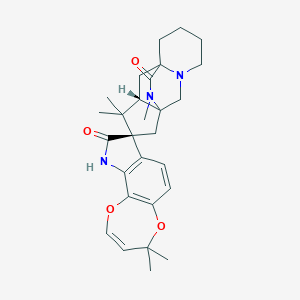
1-(6-(Dimethylamino)naphthalen-2-yl)ethanone
Overview
Description
Synthesis Analysis
1-(6-(Dimethylamino)naphthalen-2-yl)ethanone and its derivatives are synthesized through various methods. A notable approach involves catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and specific naphthyl derivatives, yielding fluorescent probes for β-amyloids, which are of interest for Alzheimer’s disease diagnostics (Fa et al., 2015). Another synthesis method focuses on creating solvent polarity and viscosity-sensitive fluorophores, crucial for fluorescence microscopy (Jacobson et al., 1996).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied. X-ray crystallography reveals a planar arrangement between dimethylamino and naphthalenyl moieties, with variations in the conformations affecting their spectral properties (Jacobson et al., 1996).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including photophysical behaviors in different solvents, which are essential for understanding their applications in biological systems (Moreno Cerezo et al., 2001). Their ability to form complexes and react with other organic and inorganic substances is a key area of study, providing insights into their reactivity and potential applications in materials science and biochemistry.
Physical Properties Analysis
The physical properties, such as solubility, fluorescence, and optical properties, are significantly influenced by the molecular structure and substitutions on the naphthalen-2-yl ring. The effects of solvent polarity on the optical properties have been investigated, revealing their potential as powerful fluorescent probes (Fa et al., 2015).
Chemical Properties Analysis
The chemical properties, including basicity and reactivity towards electrophiles and nucleophiles, are determined by the electronic structure and the presence of dimethylamino groups. Studies on substituted derivatives have highlighted the influence of the "buttressing effect" on basicity and the reactivity of these compounds (Pozharskii et al., 2003).
Scientific Research Applications
1. Lipid Structure Studies
- Application Summary: Laurdan is used in studies of lipid structure, particularly in relation to the impact of metal additions on membrane fluidity and liposome size .
- Method of Application: Laurdan is added to unilamellar vesicles of biologically relevant lipids in a 1:500 dye:lipid molar ratio . It is sensitive to the polarity of its microenvironment within membranes and experiences a red shift as lipids undergo a phase transition .
- Results: The study found that all metals induced membrane rigidity and increased liposome sizes across all systems .
2. Neuroimaging of Amyloids
- Application Summary: Laurdan analogs have been used for the noninvasive brain imaging of amyloid-β and other β amyloid aggregates present in Alzheimer’s disease and other neurodegenerative diseases .
- Method of Application: The study synthesized a series of Laurdan analogs and characterized them using spectroscopic and computational methods .
- Results: The binding affinities of these molecules were measured experimentally and explained through the use of a computational model .
3. Solvent Acidity Probes
- Application Summary: Laurdan derivatives have been synthesized and used as probes of solvent acidity in human serum albumin (HSA) .
- Method of Application: The study involved the synthesis of Laurdan derivatives and fluorescence studies comparing the efficacy of various Laurdan derivatives as probes of solvent acidity in HSA .
- Results: The results of this study were not specified in the source .
4. Neuroimaging of Amyloids
- Application Summary: Laurdan analogs have been used for the noninvasive brain imaging of amyloid-β and other β amyloid aggregates present in Alzheimer’s disease and other neurodegenerative diseases .
- Method of Application: The study synthesized a series of Laurdan analogs and characterized them using spectroscopic and computational methods .
- Results: The binding affinities of these molecules were measured experimentally and explained through the use of a computational model .
5. Bilayer Property Studies
- Application Summary: Laurdan is implicated in bilayer property studies of natural and artificial membranes due to its sensitivity to solvent relaxation effect .
- Method of Application: Laurdan is added to the lipid bilayer and its spectral sensitivity to phospholipid phase state is observed .
- Results: The results of this study were not specified in the source .
6. Fluorescence Studies
- Application Summary: Laurdan derivatives have been synthesized and used in fluorescence studies to compare the efficacy of various Laurdan derivatives as probes of solvent acidity in human serum albumin (HSA) .
- Method of Application: The study involved the synthesis of Laurdan derivatives and fluorescence studies comparing the efficacy of various Laurdan derivatives as probes of solvent acidity in HSA .
- Results: The results of this study were not specified in the source .
properties
IUPAC Name |
1-[6-(dimethylamino)naphthalen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(16)11-4-5-13-9-14(15(2)3)7-6-12(13)8-11/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVQYVZTQJOEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571655 | |
| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Dimethylamino)naphthalen-2-yl)ethanone | |
CAS RN |
68520-00-3 | |
| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)






![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)



![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)
